3-(4-chlorobenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylic acid

Description

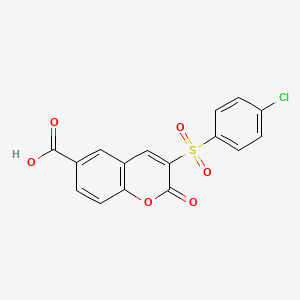

3-(4-Chlorobenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylic acid is a synthetic coumarin derivative characterized by a chromene (benzopyrone) backbone substituted with a 4-chlorobenzenesulfonyl group at position 3 and a carboxylic acid moiety at position 4. The compound’s structure combines features of coumarins (known for photophysical and pharmacological applications) and sulfonamides (often associated with antimicrobial and enzyme-inhibitory properties).

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-2-oxochromene-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClO6S/c17-11-2-4-12(5-3-11)24(21,22)14-8-10-7-9(15(18)19)1-6-13(10)23-16(14)20/h1-8H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVKNNFYEGSRPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C2=CC3=C(C=CC(=C3)C(=O)O)OC2=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via a sulfonylation reaction using a sulfonyl chloride derivative, such as 4-chlorobenzenesulfonyl chloride, in the presence of a base like pyridine.

Carboxylation: The carboxyl group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and other process intensification techniques to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl and carboxyl groups, using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or alcohols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of alcohol or amine derivatives.

Substitution: Formation of sulfonamide or ester derivatives.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor or modulator.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares 3-(4-chlorobenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylic acid with structurally related compounds, focusing on substituent effects, synthetic routes, and physicochemical properties.

Structural Analogues in the Chromene-Carboxylic Acid Family

Key Observations :

- Substituent Effects : The 4-chlorobenzenesulfonyl group in the target compound introduces strong electron-withdrawing effects, which may increase acidity at the carboxylic acid group compared to methyl or chloro substituents in analogues .

- Synthetic Routes : The target compound likely requires sulfonylation of a pre-formed chromene-carboxylic acid precursor, akin to methods in (e.g., reaction of amines with sulfonyl chlorides) . In contrast, 2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12) is synthesized via condensation with salicyaldehyde in acetic acid .

- Physicochemical Properties : The sulfonyl group in the target compound increases molecular weight (estimated ~364.7 g/mol) compared to 6-chloro-3-methyl-4-oxo-4H-chromene-2-carboxylic acid (238.62 g/mol), likely reducing solubility in polar solvents .

Quinoline-Based Sulfonamide Analogues ()

Compounds 5j–5m in share a quinoline-carboxylic acid core with sulfonamide substituents. For example:

- 5j: 7-(4-[4-(4-Chlorobenzenesulfonyl)piperazino]carbopiperazino)-quinolinecarboxylic acid.

- 5k : Trifluoromethoxybenzenesulfonyl variant.

Comparison with Target Compound :

- Core Structure: Quinoline (nitrogen-containing heterocycle) vs. chromene (oxygen-containing heterocycle). The chromene backbone in the target compound may offer distinct photophysical properties due to extended π-conjugation.

- Bioactivity: Quinoline derivatives (e.g., 5j–5m) are often designed as antimicrobial agents; the target compound’s sulfonyl group could similarly enhance interactions with biological targets .

- Synthetic Yields: Sulfochlorination reactions in quinoline derivatives achieve 76–80% yields , suggesting efficient protocols for sulfonylation that may apply to the target compound.

Hydrogen Bonding and Crystal Packing

The carboxylic acid and sulfonyl groups in the target compound could form intermolecular hydrogen bonds (e.g., S=O···H–O), influencing crystallinity and stability—a feature less pronounced in methyl- or chloro-substituted analogues .

Biological Activity

3-(4-Chlorobenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylic acid is a synthetic organic compound belonging to the chromene family, which has garnered attention for its diverse biological activities. Chromenes are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C15H11ClO5S

- Molecular Weight : 344.76 g/mol

- CAS Number : 895652-39-8

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological pathways. The compound has been studied for its potential as an enzyme inhibitor or modulator, which can lead to various therapeutic effects:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory processes. This inhibition can result in reduced inflammation and pain .

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .

Anti-inflammatory Effects

Research indicates that this compound can significantly reduce inflammation markers in vitro. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators such as prostaglandins and leukotrienes by targeting COX and LOX pathways.

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The observed IC50 values suggest moderate to high potency in inhibiting cancer cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It shows promising activity against several bacterial strains, indicating potential use as an antimicrobial agent .

Case Studies and Research Findings

A summary of significant research findings related to the biological activity of this compound is presented in the table below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.